molecular formula C18H25N3S B14516076 N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide CAS No. 63410-11-7

N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide

Cat. No.: B14516076
CAS No.: 63410-11-7
M. Wt: 315.5 g/mol
InChI Key: LRXWQHXYUFPMEQ-UHFFFAOYSA-N
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Description

N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide is an organic compound with a complex structure that includes butyl, amino, cyano, phenyl, and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide typically involves multi-step organic reactions. One common method includes the reaction of butylamine with a cyano-substituted phenylprop-2-enethioamide under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The butyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Butylamine: A simpler amine with similar butyl and amino groups.

    Phenylprop-2-enethioamide: Shares the phenyl and thioamide groups.

    Cyano-substituted compounds: Compounds with cyano groups that exhibit similar reactivity.

Uniqueness

N-Butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

63410-11-7

Molecular Formula

C18H25N3S

Molecular Weight

315.5 g/mol

IUPAC Name

N-butyl-3-(butylamino)-2-cyano-3-phenylprop-2-enethioamide

InChI

InChI=1S/C18H25N3S/c1-3-5-12-20-17(15-10-8-7-9-11-15)16(14-19)18(22)21-13-6-4-2/h7-11,20H,3-6,12-13H2,1-2H3,(H,21,22)

InChI Key

LRXWQHXYUFPMEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=C(C#N)C(=S)NCCCC)C1=CC=CC=C1

Origin of Product

United States

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